5-Chloro-2-(1H-pyrazol-1-yl)aniline hydrochloride
Overview
Description
5-Chloro-2-(1H-pyrazol-1-yl)aniline hydrochloride: is a chemical compound with the molecular formula C9H8ClN3·HCl It is a derivative of aniline and pyrazole, featuring a chlorine atom at the 5-position of the aniline ring and a pyrazole ring attached to the 2-position
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes in their function
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Aniline: The synthesized pyrazole is then reacted with 5-chloro-2-nitroaniline under reductive conditions to form 5-chloro-2-(1H-pyrazol-1-yl)aniline.
Formation of Hydrochloride Salt: The final step involves the conversion of 5-chloro-2-(1H-pyrazol-1-yl)aniline to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atom on the aniline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: It has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Dye and Pigment Production: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
5-Chloro-2-(1H-pyrrol-1-yl)aniline: Similar structure but with a pyrrole ring instead of a pyrazole ring.
5-Chloro-2-(1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrazole ring.
5-Chloro-2-(1H-triazol-1-yl)aniline: Features a triazole ring in place of the pyrazole ring.
Uniqueness:
Pyrazole Ring: The presence of the pyrazole ring in 5-Chloro-2-(1H-pyrazol-1-yl)aniline hydrochloride imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets.
Chlorine Substitution: The chlorine atom at the 5-position of the aniline ring can participate in various substitution reactions, providing a versatile platform for further functionalization.
Properties
IUPAC Name |
5-chloro-2-pyrazol-1-ylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13;/h1-6H,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUOXFJRVNNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-20-0 | |
Record name | Benzenamine, 5-chloro-2-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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